

## preclinical data on AMT-130 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AT-130   |           |
| Cat. No.:            | B1667655 | Get Quote |

An In-depth Technical Guide to the Preclinical Efficacy of AMT-130

This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of AMT-130, a gene therapy candidate for Huntington's disease (HD). The information is intended for researchers, scientists, and drug development professionals, offering detailed insights into the quantitative outcomes, experimental methodologies, and the underlying mechanism of action.

### **Introduction to AMT-130**

AMT-130 is an investigational gene therapy that utilizes an adeno-associated virus serotype 5 (AAV5) vector to deliver a specially designed microRNA (miRNA) targeting the human huntingtin (HTT) gene. The primary therapeutic goal is to suppress the production of the mutant huntingtin protein (mHTT), which is the root cause of Huntington's disease, by non-selectively lowering both mutant and normal huntingtin protein levels.[1] The therapy is designed for a one-time, direct administration to the brain, specifically targeting the striatum (caudate and putamen), regions significantly affected by HD.[2]

### **Mechanism of Action**

AMT-130 employs an RNA interference (RNAi) mechanism to inhibit HTT protein production. The AAV5 vector delivers a DNA cassette that codes for the engineered miRNA (miHTT) into neuronal cells.[3] Once expressed, this miHTT is processed by the cell's endogenous RNAi machinery and binds to the messenger RNA (mRNA) of the huntingtin gene. This binding leads to the cleavage and subsequent degradation of the HTT mRNA, thereby reducing the translation of the huntingtin protein.[3]





Click to download full resolution via product page

Caption: Mechanism of action for AMT-130 mediated huntingtin protein suppression.



## **Quantitative Preclinical Efficacy Data**

AMT-130 has been evaluated in several preclinical models, including human patient-derived cells, mouse models, and large animal models like minipigs and non-human primates. The data consistently demonstrate a significant and durable reduction of the huntingtin protein.

Table 1: Huntingtin Protein Reduction in In Vitro and Rodent Models

| Model<br>System                          | Brain<br>Region/Cell<br>Type | Dose        | Timepoint | HTT<br>Reduction<br>(%) | Citation(s) |
|------------------------------------------|------------------------------|-------------|-----------|-------------------------|-------------|
| Patient-<br>Derived<br>Neuronal<br>Cells | -                            | Single Dose | -         | 68% (mHTT)              | [4],[5]     |
| Humanized<br>Mouse Model                 | Striatum                     | High Dose   | 7 Months  | Up to 92%               | [4]         |
| Humanized<br>Mouse Model                 | Cortex                       | High Dose   | 7 Months  | Up to 64%               | [4]         |

# **Table 2: Huntingtin Protein Reduction in Large Animal Models**



| Model System             | Brain Region                 | Timepoint | mHTT<br>Reduction (%) | Citation(s) |
|--------------------------|------------------------------|-----------|-----------------------|-------------|
| Transgenic HD<br>Minipig | Putamen                      | 12 Months | 85%                   | [5]         |
| Transgenic HD<br>Minipig | Caudate                      | 12 Months | 80%                   | [5]         |
| Transgenic HD<br>Minipig | Amygdala                     | 12 Months | 78%                   | [5]         |
| Transgenic HD<br>Minipig | Thalamus                     | 12 Months | 56%                   | [5],[2]     |
| Transgenic HD<br>Minipig | Cerebral Cortex              | 12 Months | 44%                   | [5],[2]     |
| Transgenic HD<br>Minipig | Cerebrospinal<br>Fluid (CSF) | 24 Months | Up to 30%             | [2]         |

Table 3: Neuropathological and Functional Outcomes in Mouse Models



| Outcome Measure                | Model                    | Result                                                                           | Citation(s) |
|--------------------------------|--------------------------|----------------------------------------------------------------------------------|-------------|
| Striatal Volume                | Humanized Mouse<br>Model | Dose-dependent increase, preventing atrophy.                                     | [4]         |
| Hippocampal Volume             | Humanized Mouse<br>Model | Significant prevention of volume loss at high dose.                              | [2]         |
| Corpus Callosum<br>Volume      | Humanized Mouse<br>Model | No significant impact on atrophy.                                                | [4]         |
| Cognitive Function             | Humanized Mouse<br>Model | Dose-dependent restoration of preference for a known object in a novel location. | [4]         |
| Survival and Motor<br>Function | HD Mouse Models          | Improvement<br>observed with 25-75%<br>mHTT lowering.                            | [6]         |

## **Experimental Protocols**

The preclinical evaluation of AMT-130 involved a series of well-defined studies to assess its safety, biodistribution, and efficacy.

### **Animal Models**

- Humanized Mouse Model: These mice are genetically engineered to express the human huntingtin gene, providing a relevant model to study the effects of a human-specific therapy.
   [4]
- Transgenic HD Minipig: This large animal model is crucial for assessing biodistribution and efficacy in a brain size and structure more comparable to humans. The model expresses a fragment of the mutant human HTT gene.[5][7][8]



 Non-Human Primates (NHPs) and Rats: These models were primarily used for Good Laboratory Practice (GLP) toxicology and safety studies, as well as to evaluate the biodistribution of the AAV5 vector.[5][9][10]

#### **Administration Protocol**

The administration protocol was designed to be clinically translatable.

- Procedure: A single administration of AMT-130 was delivered directly into the striatum (caudate and putamen).[2]
- Technique: MRI-guided convection-enhanced delivery (CED) was used to maximize the distribution of the vector within the target brain regions.[2][5] This neurosurgical procedure is standard for direct-to-brain infusions.



Click to download full resolution via product page

**Caption:** Generalized workflow for preclinical evaluation of AMT-130.

## **Efficacy and Safety Assessment**

- Biodistribution Analysis: Vector DNA and miHTT transgene expression were measured in various brain regions to confirm the spread of the therapy from the injection site.[5]
- HTT Protein Quantification: Levels of mHTT and total HTT were measured in brain tissue homogenates and cerebrospinal fluid (CSF) using techniques such as immunoassays.[5][7]



- Neuropathology: Brain tissue was examined for signs of toxicity, inflammation, and changes in neuronal health. Volumetric MRI was used to assess atrophy in key brain regions.[4][6]
- Functional Assessment: In mouse models, motor coordination was evaluated using the rotarod test, and cognitive function was assessed through behavioral tests like the novel object recognition task.[4]
- Safety Studies: Comprehensive GLP toxicology studies were conducted in rats and nonhuman primates to establish a safety profile for AMT-130, which showed the treatment was well-tolerated.[5][6]

## **Summary and Conclusion**

The preclinical data for AMT-130 provide a strong foundation for its clinical development. Studies across multiple relevant animal models have consistently demonstrated that a one-time, direct-to-brain administration of AMT-130 leads to widespread and sustained lowering of the huntingtin protein in key brain regions affected by Huntington's disease. This target engagement was associated with positive downstream effects, including the prevention of brain atrophy and improvements in functional outcomes in animal models. The safety profile established in these studies has supported the progression of AMT-130 into human clinical trials.[11][12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 2. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 3. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 4. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 5. uniQure Announces Publications of Preclinical Data for [globenewswire.com]



- 6. neurology.org [neurology.org]
- 7. Minipig Study Tests Gene Therapy for Huntington's Disease | Technology Networks [technologynetworks.com]
- 8. uniQure Presents New Preclinical Data On AMT-130 In Huntington's Disease At CHDI's 12th Annual Huntington's Disease Therapeutics Conference BioSpace [biospace.com]
- 9. Huntington's disease breakthrough: the animal research behind the gene therapy :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 10. Good news from uniQure: gene therapy trial on track, and promising data in animals –
  HDBuzz [en.hdbuzz.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. huntingtonstudygroup.org [huntingtonstudygroup.org]
- To cite this document: BenchChem. [preclinical data on AMT-130 efficacy]. BenchChem,
  [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1667655#preclinical-data-on-amt-130-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





